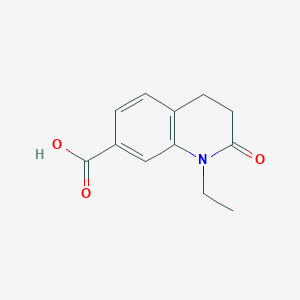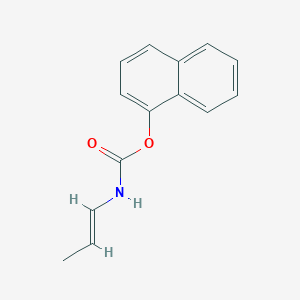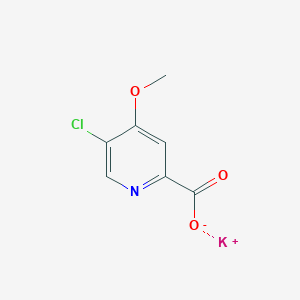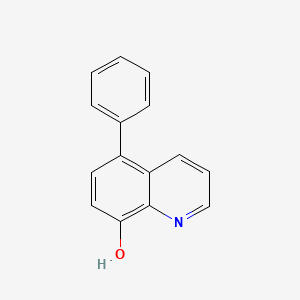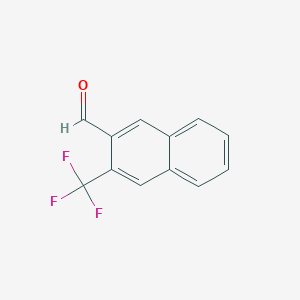
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an aromatic compound with the molecular formula C12H7F3O It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the naphthalene ring at the 2-position and an aldehyde group (-CHO) at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the naphthalene ring. One common method is the trifluoromethylation of naphthalene derivatives followed by formylation. The reaction conditions often involve the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-3-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins or cell membranes .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde
- 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
特性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC名 |
3-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-7H |
InChIキー |
LDUMRYQOOCZJEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


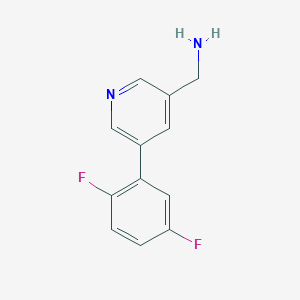
![2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)
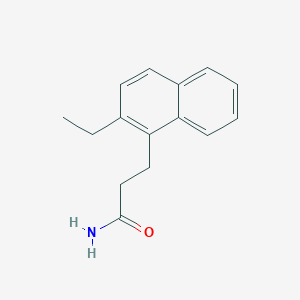
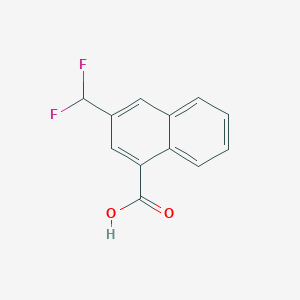


![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)

